molecular formula C8H5BrN2O2 B3218582 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1190310-40-7

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B3218582
CAS No.: 1190310-40-7
M. Wt: 241.04 g/mol
InChI Key: BHEIMKFVQZKEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS: 1252572-24-9; synonyms: 3-Bromo-6-azaindole-4-carboxylic acid, ZINC44713260) is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a bromine atom at position 3 and a carboxylic acid group at position 4 . Its molecular formula is C₈H₅BrN₂O₂, with a molecular weight of 257.05 g/mol. The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group enables further functionalization, such as amide bond formation .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-11-6-3-10-1-4(7(5)6)8(12)13/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEIMKFVQZKEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a pyrrolo[2,3-c]pyridine derivative followed by carboxylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane, followed by carboxylation using carbon dioxide under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-pyrrolo[2,3-c]pyridine derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid and analogous pyrrolopyridine derivatives.

Key Observations:

Substituent Position and Reactivity: The position of the carboxylic acid group significantly impacts reactivity. For example, derivatives with COOH at position 2 (e.g., 5-chloro and 5-methoxy analogs) are synthesized in moderate to high yields (71–80%) via cyclization reactions . Bromine at position 3 (target compound) introduces steric bulk and electronic effects, making it more reactive in cross-coupling reactions compared to smaller substituents like Cl or OMe .

Functional Group Impact: The amino-substituted analog (3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid) lacks halogen but offers nucleophilic sites for further derivatization, contrasting with the electrophilic bromine in the target compound .

Similarity Scores :

  • The closest structural analog, 3-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 67058-76-8; similarity score 0.97), lacks the carboxylic acid group, underscoring the critical role of COOH in differentiating physicochemical properties .

Research Implications

The bromine and carboxylic acid groups in 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid make it a versatile intermediate for synthesizing kinase inhibitors, antiviral agents, and fluorescent probes. Its commercial availability (e.g., from Chemlyte Solutions and SAGECHEM) further supports its utility in high-throughput screening and combinatorial chemistry . Future studies could explore its pharmacokinetic profile and scaffold optimization for targeted therapies.

Biological Activity

3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring fused to a pyrrole ring and is characterized by a bromine atom at the 3-position and a carboxylic acid group at the 4-position. Its structural attributes enable it to serve as a building block for various therapeutic agents, particularly those targeting kinase enzymes involved in cancer and inflammatory diseases.

The synthesis of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes the bromination of a pyrrolo[2,3-c]pyridine derivative followed by carboxylation using carbon dioxide under basic conditions. The use of brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane is prevalent in these reactions.

The biological activity of 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid primarily revolves around its role as an inhibitor of specific enzymes or receptors. Notably, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and metastasis, making it a candidate for cancer therapy .

Anticancer Activity

Research indicates that 3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid derivatives exhibit potent inhibitory effects against FGFR1, FGFR2, and FGFR3. For instance, one study identified a derivative with IC50 values of 7 nM against FGFR1, demonstrating significant potential for breast cancer treatment by inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines .

Other Biological Activities

The compound has also been investigated for its potential in treating various diseases beyond cancer:

  • Anti-inflammatory Effects : Its derivatives are being explored for their ability to modulate inflammatory pathways.
  • Antimicrobial Properties : Some studies suggest that pyrrolo derivatives may possess antimicrobial activity against specific pathogens.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures can influence neurodegenerative disease pathways .

Case Studies

  • Inhibition of FGFR Signaling : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit FGFR signaling pathways. One notable compound exhibited significant inhibitory activity against breast cancer cell lines, leading to reduced migration and invasion capabilities .
  • Pharmacokinetic Studies : In vivo studies demonstrated favorable pharmacokinetic profiles for some derivatives, indicating good bioavailability and metabolic stability, which are critical for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (nM)Notes
FGFR InhibitionCompound 4h7 (FGFR1)Potent inhibitor in breast cancer models
Anti-inflammatoryVarious DerivativesN/AUnder investigation for inflammatory diseases
AntimicrobialSelected DerivativesVariesPotential activity against specific pathogens
NeuroprotectiveSimilar StructuresN/AEmerging research on neurodegenerative effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.